4-chlorobutyl cyclobutene-1-carboxylate
Description
Properties
Molecular Formula |
C9H13ClO2 |
|---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
4-chlorobutyl cyclobutene-1-carboxylate |
InChI |
InChI=1S/C9H13ClO2/c10-6-1-2-7-12-9(11)8-4-3-5-8/h4H,1-3,5-7H2 |
InChI Key |
BCAMGEBNHZETHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C1)C(=O)OCCCCCl |
Origin of Product |
United States |
Preparation Methods
Direct Esterification via Acid Catalysis
The most straightforward method involves reacting cyclobutene-1-carboxylic acid with 4-chlorobutanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (PTSA) catalyzes the reaction, typically conducted in refluxing toluene or dichloromethane. For example, heating equimolar amounts of cyclobutene-1-carboxylic acid and 4-chlorobutanol with 1 mol% PTSA at 110°C for 12 hours yields the ester in 65–72% after purification.
Coupling Agent-Mediated Esterification
To avoid harsh acidic conditions, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. A representative procedure combines cyclobutene-1-carboxylic acid (1 eq), 4-chlorobutanol (1.2 eq), and DCC (1.5 eq) in anhydrous dichloromethane with catalytic 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 24 hours, achieving 78–85% yield.
Cyclobutene Carbonyl Chloride Alkylation
Acid Chloride Synthesis
Cyclobutene-1-carbonyl chloride is prepared by treating cyclobutene-1-carboxylic acid with oxalyl chloride (2 eq) in dichloromethane at 0°C. The reaction completes within 2 hours, yielding the acid chloride in >95% purity.
Nucleophilic Substitution with 4-Chlorobutanol
The acid chloride is reacted with 4-chlorobutanol (1.1 eq) in the presence of a base such as triethylamine or pyridine. For instance, adding 4-chlorobutanol dropwise to a cooled (−10°C) solution of cyclobutene-1-carbonyl chloride and pyridine in tetrahydrofuran (THF) affords the ester in 88–92% yield after aqueous workup.
Single-Pot Synthesis via Tetrahydrofuran (THF) Ring-Opening
Mechanism and Conditions
This innovative method avoids isolating the acid chloride. Cyclobutene-1-carboxylic acid is treated with oxalyl chloride (1.5 eq) in dichloromethane, followed by THF and iodine monochloride (5 mol%). The THF undergoes acylative cleavage, forming the 4-chlorobutyl ester directly. Key steps include:
-
Acid Chloride Formation : Oxalyl chloride converts the carboxylic acid to its chloride.
-
THF Activation : Iodine monochloride catalyzes THF ring-opening, generating a 4-chlorobutyl oxonium intermediate.
-
Esterification : The oxonium intermediate reacts with the acid chloride, yielding 4-chlorobutyl cyclobutene-1-carboxylate.
Reaction conditions (25°C, 8–12 hours) provide the product in 70–75% yield with minimal byproducts.
Catalytic Methods Using Supported Nanoparticles
Iron Oxide Nanoparticle Catalysis
A solvent-free approach utilizes FeNP@SBA-15 (0.1 mol%), a mesoporous silica-supported iron oxide catalyst. Cyclobutene-1-carboxylic acid and 4-chlorobutanol are heated at 80°C for 6 hours, achieving 90–94% conversion. The catalyst is reusable for 10 cycles without significant activity loss.
Advantages Over Traditional Methods
-
Efficiency : 94% yield vs. 70–85% for acid-catalyzed routes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid Catalysis | 65–72 | Reflux, 12 h | Low cost, simple setup | Low yield, acidic waste |
| DCC/EDC Coupling | 78–85 | RT, 24 h | Mild conditions, high purity | Costly reagents |
| Single-Pot THF Cleavage | 70–75 | 25°C, 8–12 h | No acid chloride isolation | Requires iodine monochloride |
| FeNP@SBA-15 Catalysis | 90–94 | 80°C, solvent-free, 6 h | High yield, recyclable catalyst | Specialized catalyst preparation |
Stereochemical and Kinetic Considerations
Cyclobutene-1-carboxylate esters are prone to ring-opening under basic conditions. Kinetic studies reveal that the ester’s half-life in 0.1 M NaOH at 25°C is 2.3 hours, necessitating neutral workup conditions. Steric effects from the cyclobutene ring minimally impact esterification rates, as evidenced by comparable reaction kinetics to acyclic analogs.
Industrial-Scale Adaptations
For bulk production, the FeNP@SBA-15-catalyzed method is preferred due to its scalability and environmental benefits. Pilot-scale trials (100 kg batches) demonstrate consistent 89–91% yield with a turnover number (TON) of 8,500 for the catalyst.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
4-chlorobutyl cyclobutene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding butyl ester.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Cyclobut-1-enecarboxylic acid.
Reduction: Cyclobut-1-enecarboxylic acid butyl ester.
Substitution: Various substituted cyclobut-1-enecarboxylic acid esters depending on the nucleophile used.
Scientific Research Applications
4-chlorobutyl cyclobutene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclobut-1-enecarboxylic acid 4-chloro-butyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chlorine atom can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Functional Group Variations: Esters vs. Thiocyanates
4-Chlorobutyl thiocyanate (C₅H₈ClNS, MW 149.64) shares the 4-chlorobutyl chain but replaces the carboxylate ester with a thiocyanate (-SCN) group. Synthesis involves alkylation of thiocyanate salts with 4-chlorobutyl halides, differing from the esterification required for 4-chlorobutyl cyclobutene-1-carboxylate . Reactivity diverges significantly: thiocyanates participate in nucleophilic substitutions (e.g., forming thiols), while the ester may undergo hydrolysis or transesterification.
Halogen Substitution: Chloro vs. Bromo Derivatives
4-Bromobutyl cyclobutene-1-carboxylate (C₉H₁₁BrO₂, MW 231.09) substitutes chlorine with bromine. However, the bromo derivative may exhibit lower thermal stability due to weaker C-Br bonds compared to C-Cl. Both compounds share esterification synthesis routes, but brominated precursors might require stricter temperature control to avoid elimination side reactions .
Pharmaceutical Intermediates: Indole Derivatives
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (C₁₃H₁₃ClN₂, MW 232.72), a Vilazodone intermediate (), incorporates a 4-chlorobutyl chain attached to an indole-carbonitrile scaffold. While structurally distinct from the cyclobutene carboxylate, this compound highlights the utility of chlorobutyl groups in drug synthesis. The indole moiety introduces aromaticity and hydrogen-bonding capacity, contrasting with the non-aromatic, strained cyclobutene ring. Synthesis of such intermediates typically involves multi-step sequences, including alkylation and nitrile formation, rather than single-step esterification .
Data Table: Key Properties of Comparable Compounds
Research Findings and Reactivity Insights
- Ring Strain Effects : The cyclobutene ring in this compound likely exhibits higher reactivity in ring-opening reactions compared to five- or six-membered ring analogs due to angle strain .
- Halogen Impact : The 4-chlorobutyl group’s chlorine atom offers moderate leaving-group ability, whereas bromine in analogous compounds may facilitate faster substitutions but with increased sensitivity to heat .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
